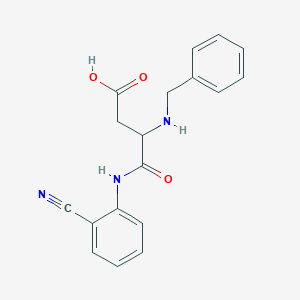
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine (BNCA) is a derivative of the amino acid asparagine and is a synthetic compound that has been used in a variety of scientific research applications. BNCA is a small molecule with a molecular weight of 203.2 g/mol and a melting point of 95-97°C. BNCA is soluble in water, ethanol, and methanol, and is a colorless crystalline solid. BNCA is a relatively new compound, first synthesized in 2018, and has become increasingly popular in scientific research due to its unique properties.
作用機序
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to interact with a number of proteins and enzymes, including phosphatases and kinases. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of these enzymes, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been shown to interact with other proteins, such as those involved in drug delivery and protein labeling.
Biochemical and Physiological Effects
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to have a number of biochemical and physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of phosphatases and kinases, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to label proteins for imaging and tracking purposes, and has been used in drug delivery applications.
実験室実験の利点と制限
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has a number of advantages for use in laboratory experiments. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that is easily soluble in water, ethanol, and methanol, and can be synthesized in high yields. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is also relatively stable and can be stored for extended periods of time. However, N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a relatively new compound and there is still much to be learned about its properties and effects.
将来の方向性
Given the increasing popularity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in scientific research, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine, as well as the development of new methods for synthesizing N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine. There is also potential for further research into the use of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in drug delivery, enzyme inhibition, and protein labeling applications. Additionally, further research is needed to determine the toxicity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine and its potential side effects.
合成法
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine can be synthesized by a number of methods, including the use of a Grubbs catalyst, a palladium-catalyzed reaction, or a Buchwald-Hartwig amination. The Grubbs catalyst method is the most commonly used method, and involves the reaction of N-(2-cyanophenyl) asparagine and benzyl bromide in the presence of a Grubbs catalyst. The reaction is typically carried out in aqueous acetonitrile at room temperature and yields N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in high yields.
科学的研究の応用
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein labeling. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that can easily cross cell membranes, making it an attractive option for drug delivery. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to inhibit enzymes such as phosphatases and kinases, and has been used to label proteins for imaging and tracking purposes.
特性
IUPAC Name |
3-(benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-15(14)21-18(24)16(10-17(22)23)20-12-13-6-2-1-3-7-13/h1-9,16,20H,10,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNARTTXRIRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911469.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)
![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)

![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)
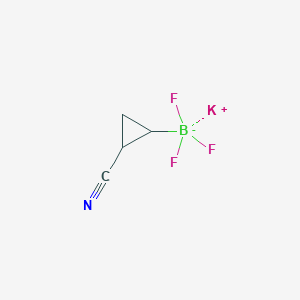
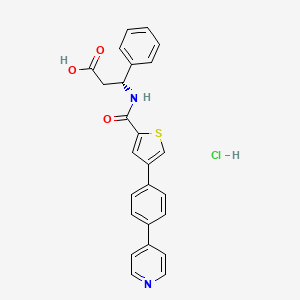
![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)
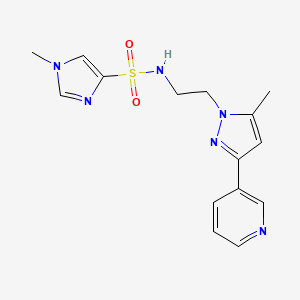
![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)
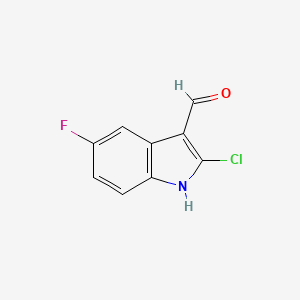
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)